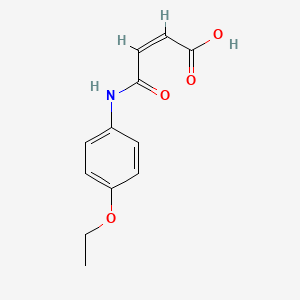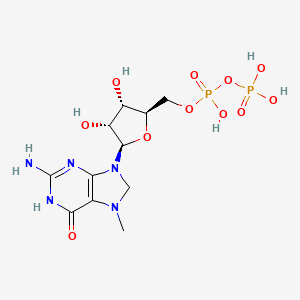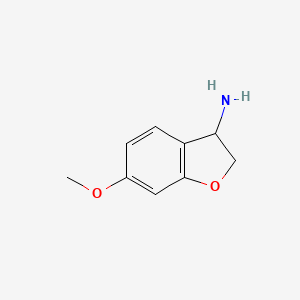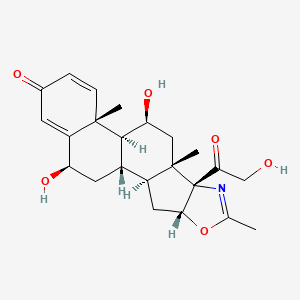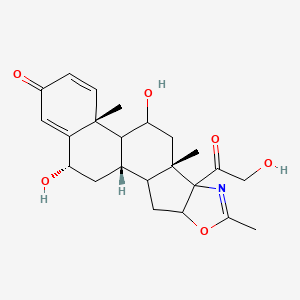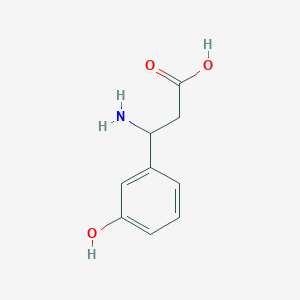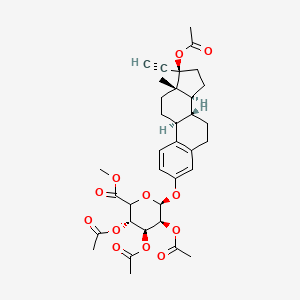
Ethynyl Estradiol 17-Acetate 3-(2',3',4'-Tri-O-acetyl)-beta-D-glucuronide Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethynyl Estradiol 17-Acetate 3-(2’,3’,4’-Tri-O-acetyl)-beta-D-glucuronide Methyl Ester is a prominent biomedical compound . It exhibits remarkable efficacy in combatting hormone-responsive cancers .
Molecular Structure Analysis
The molecular structure of this compound includes (8R,9S,10R,13S,14S,17R)-17-Acetyl-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta [α]phenanthren-17-yl hex-5-enoate Delta-9 (11)-Estradiol 17-Enanthate .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and physico-chemical characterization of mono-glucuronides and diglucuronide (as acetylated methyl esters) of 17α-ethynyl estradiol-17β have been conducted, employing CdCO3 as the acid acceptor. The characterization included various spectroscopic methods, indicating the β-configuration of the oside linkage (Hadd, Slikker, & Helton, 1980).
Biological Activities and Metabolism
- Research on the biotransformation of 17α-ethynyl estradiol in rats showed that a significant portion of the metabolites excreted in bile was present as beta-glucuronides and arylsulphate esters. This study highlighted the metabolic pathways and potential environmental impact of these metabolites (Maggs, Grabowski, Rose, & Park, 1982).
Environmental Considerations
- The environmental persistence and potential estrogenic effects of estradiol derivatives/metabolites, including ethynyl estradiol and its glucuronide forms, were investigated in aquatic organisms. These studies indicate that metabolites of estradiol, including ethynyl estradiol derivatives, can disrupt estrogen feedback loops in aquatic species (Tilton, Benson, & Schlenk, 2001).
Mécanisme D'action
Mode of Action
The compound exhibits remarkable efficacy in combatting hormone-responsive cancers . Its multifaceted mechanism inhibits tumor growth and curtails metastasis , likely through its interaction with estrogen receptors. By binding to these receptors, it may modulate gene expression and inhibit the proliferation of cancer cells.
Result of Action
The compound has been shown to inhibit tumor growth and curtail metastasis, proving invaluable in the therapeutic management of breast, ovarian, and endometrial cancers . These effects are likely a result of its interaction with estrogen receptors and subsequent modulation of gene expression.
Propriétés
IUPAC Name |
methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[[(8R,9S,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42O12/c1-8-35(47-21(5)39)16-14-27-26-11-9-22-17-23(10-12-24(22)25(26)13-15-34(27,35)6)45-33-31(44-20(4)38)29(43-19(3)37)28(42-18(2)36)30(46-33)32(40)41-7/h1,10,12,17,25-31,33H,9,11,13-16H2,2-7H3/t25-,26-,27+,28+,29+,30?,31+,33-,34+,35+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMVMOYDVQLQJF-XFKDZLFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C4CCC5(C(C4CC3)CCC5(C#C)OC(=O)C)C)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@@H](OC([C@H]1OC(=O)C)C(=O)OC)OC2=CC3=C(C=C2)[C@H]4CC[C@]5([C@H]([C@@H]4CC3)CC[C@]5(C#C)OC(=O)C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

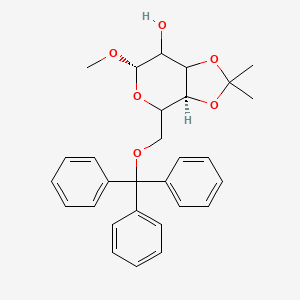

![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1140816.png)
